2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride
CAS No.: 1989659-23-5
Cat. No.: VC4446497
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71
* For research use only. Not for human or veterinary use.
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride - 1989659-23-5](/images/structure/VC4446497.png)
Specification
CAS No. | 1989659-23-5 |
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Molecular Formula | C9H19ClN2O |
Molecular Weight | 206.71 |
IUPAC Name | 2-[1-(aminomethyl)cyclohexyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H2,11,12);1H |
Standard InChI Key | QUQJGAUUTJZCBN-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)N)CN.Cl |
Introduction
Chemical Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride involves multi-step organic reactions. A patented method for analogous compounds, such as gabapentin (1-(aminomethyl)cyclohexyl acetic acid), provides a foundational framework . Key steps include:
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Cyclohexane Derivative Preparation: Starting with cyclohexane precursors, nitromethylation introduces a nitro group to the cyclohexyl ring. For example, 1-(nitromethyl)cyclohexyl acetic acid derivatives are synthesized via condensation reactions .
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Hydrogenation: Catalytic hydrogenation using palladium on carbon reduces the nitro group to an amine. This step, conducted under ambient pressure in methanol, yields the aminomethyl intermediate .
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Acetylation: The amine reacts with acetylating agents (e.g., acetic anhydride) to form the acetamide moiety.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid converts the free base into its stable hydrochloride salt .
Alternative routes may employ different acylating agents or amine-protecting groups to optimize yield and purity .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A typical batch process involves:
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Reactor Setup: Stainless steel reactors equipped with temperature and pressure controls.
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Catalyst Recovery: Palladium catalysts are filtered and recycled to reduce costs .
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Crystallization: The final product is purified via solvent evaporation and recrystallization from tetrahydrofuran (THF)-methanol mixtures, achieving >80% yield .
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A cyclohexyl ring providing steric bulk and hydrophobicity.
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An aminomethyl group (-CH₂NH₂) conferring basicity and reactivity.
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An acetamide group (-NHCOCH₃) enhancing hydrogen-bonding capacity.
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A hydrochloride counterion improving solubility in aqueous media .
Physical Characteristics
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Appearance: White to off-white crystalline powder.
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Solubility: Highly soluble in water (>100 mg/mL) and polar solvents (methanol, ethanol).
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Stability: Stable at room temperature; decomposes above 200°C .
Property | Value |
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Molecular Formula | C₉H₁₉ClN₂O |
Molecular Weight | 206.72 g/mol |
Melting Point | 164–169°C |
pKa (amine) | ~9.5 |
Biological and Pharmacological Profile
Buffering Capacity
As a non-ionic organic buffer, the compound maintains pH stability in biological assays (pH 6–8.5). Its low membrane permeability minimizes interference with cellular processes, making it ideal for:
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Gabapentin Analogs: Modified derivatives with enhanced bioavailability .
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Protein Degraders: Incorporated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
Material Science
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Polymer Stabilization: Its amine group quenches free radicals, extending polymer lifespan.
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Coordination Chemistry: Acts as a ligand for transition metals in catalytic systems.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: <sup>1</sup>H NMR (D₂O, 400 MHz) δ 1.2–1.8 (m, cyclohexyl), 2.1 (s, acetamide CH₃), 3.0 (br s, NH₂).
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Mass Spectrometry: ESI-MS m/z 169.1 [M-Cl]<sup>+</sup>.
Comparative Analysis with Structural Analogs
Compared to 2-Amino-N-cyclohexyl-acetamide hydrochloride (CAS 14432-21-4) , which lacks the cyclohexyl-aminomethyl group, the target compound exhibits:
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Higher molecular weight (206.72 vs. 192.69 g/mol).
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Enhanced aqueous solubility due to the hydrochloride salt.
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Broader pH buffering range.
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